2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzothiazol-2-ylsulfanyl)acetate
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Overview
Description
2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzothiazol-2-ylsulfanyl)acetate is a chemical compound that features a benzothiazole ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzothiazol-2-ylsulfanyl)acetate typically involves the reaction of 4-fluorobenzaldehyde with 2-mercaptobenzothiazole in the presence of a base, followed by esterification with ethyl chloroacetate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzothiazol-2-ylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzothiazol-2-ylsulfanyl)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to the presence of the benzothiazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzothiazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzothiazol-2-ylsulfanyl)acetate
- 2-(4-Bromophenyl)-2-oxoethyl (1,3-benzothiazol-2-ylsulfanyl)acetate
- 2-(4-Methylphenyl)-2-oxoethyl (1,3-benzothiazol-2-ylsulfanyl)acetate
Uniqueness
2-(4-Fluorophenyl)-2-oxoethyl (1,3-benzothiazol-2-ylsulfanyl)acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in drug design and development.
Properties
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3S2/c18-12-7-5-11(6-8-12)14(20)9-22-16(21)10-23-17-19-13-3-1-2-4-15(13)24-17/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYJEBMMOAIAKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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